

Technical Guide: PSB-SB-487 (CAS Number 1399049-81-0)

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Compound of Interest

Compound Name: *Psb-SB-487*

Cat. No.: *B10825302*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-SB-487 is a synthetic compound identified by the CAS number 1399049-81-0. It is a notable pharmacological tool due to its dual activity as a potent antagonist of the G protein-coupled receptor 55 (GPR55) and a partial agonist of the cannabinoid receptor type 2 (CB2).^[1] This unique profile allows for the modulation of two distinct signaling pathways implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.^[1]

This technical guide provides a comprehensive overview of the chemical properties, pharmacological activity, and potential therapeutic applications of **PSB-SB-487**, based on available scientific literature.

Chemical and Physical Properties

PSB-SB-487 is a coumarin derivative.^[1] Its fundamental properties are summarized in the table below.

Property	Value
IUPAC Name	5-hydroxy-3-(2-hydroxybenzyl)-7-(2-methylnonan-2-yl)-2H-chromen-2-one
CAS Number	1399049-81-0
Molecular Formula	C ₂₆ H ₃₂ O ₄
Molecular Weight	408.53 g/mol
Appearance	White to off-white solid

Pharmacological Data

PSB-SB-487 exhibits a distinct pharmacological profile characterized by its interaction with two key receptors of the endocannabinoid system and related signaling pathways.

Receptor Binding Affinity

The following table summarizes the reported binding affinities (K_i) of **PSB-SB-487** for cannabinoid receptors.

Receptor	K _i (nM)	Species	Assay Type
Human CB1	1170	Human	Radioligand binding assay
Human CB2	292	Human	Radioligand binding assay

Data sourced from MedchemExpress product information, citing Rempel, V., et al. (2013). J Med Chem, 56(11), 4798-810.[1]

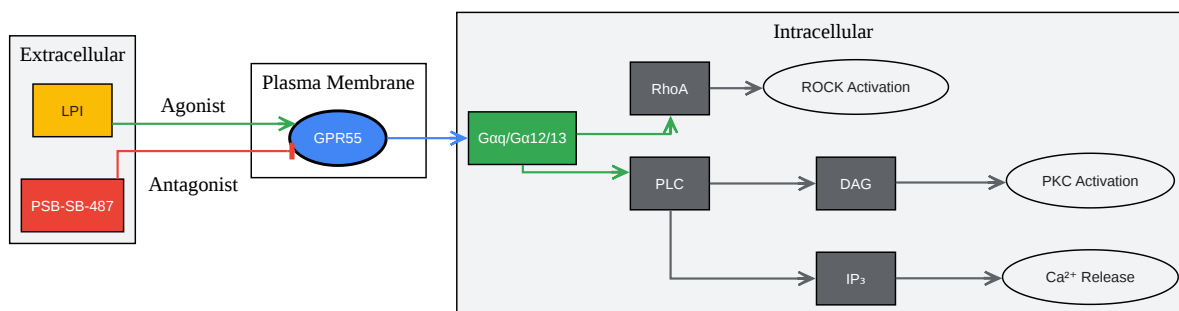
Functional Activity

PSB-SB-487 acts as an antagonist at the GPR55 receptor and a partial agonist at the CB2 receptor.

Receptor	Functional Activity
GPR55	Antagonist
CB2	Partial Agonist

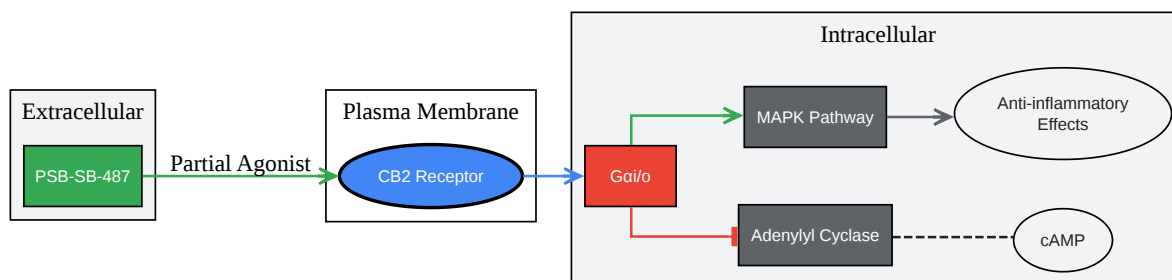
Signaling Pathways

The dual action of **PSB-SB-487** on GPR55 and CB2 receptors allows it to modulate multiple downstream signaling cascades. The following diagrams illustrate the general signaling pathways associated with these receptors and the expected impact of **PSB-SB-487**.



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Figure 1: GPR55 Signaling Pathway Antagonism by **PSB-SB-487**.



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Figure 2: CB2 Receptor Signaling Pathway Activation by **PSB-SB-487**.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological characterization of **PSB-SB-487** are described in the primary literature. The key methodologies are outlined below. For complete experimental details, readers are directed to the cited publication.

Synthesis of PSB-SB-487

The synthesis of **PSB-SB-487** involves a multi-step organic synthesis process, likely starting from commercially available precursors to construct the coumarin core, followed by the introduction of the benzyl and the 2-methylnonan-2-yl moieties. A general synthetic approach for similar coumarin derivatives often involves condensation reactions, such as the Pechmann, Perkin, or Knoevenagel reactions, to form the heterocyclic ring system.

A detailed, step-by-step synthesis protocol is available in Rempel, V., et al. (2013). *J Med Chem*, 56(11), 4798-810.

Radioligand Binding Assays

Competitive radioligand binding assays are employed to determine the binding affinity (K_i) of **PSB-SB-487** for the human CB1 and CB2 receptors. These assays typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled cannabinoid ligand (e.g.,

[³H]CP55,940). The ability of increasing concentrations of **PSB-SB-487** to displace the radioligand from the receptor is measured, and the data are analyzed to calculate the K_i value.

Functional Assays

GPR55 Antagonism: The antagonistic activity of **PSB-SB-487** at the GPR55 receptor is typically assessed using a functional assay that measures a downstream signaling event, such as intracellular calcium mobilization or β -arrestin recruitment, in response to a GPR55 agonist (e.g., L- α -lysophosphatidylinositol - LPI). The assay is performed in cells expressing GPR55. The ability of **PSB-SB-487** to inhibit the agonist-induced response is quantified to determine its antagonist potency (e.g., IC_{50}).

CB2 Agonism: The agonist activity of **PSB-SB-487** at the CB2 receptor can be determined using various functional assays, such as a [³⁵S]GTP γ S binding assay or a cyclic AMP (cAMP) accumulation assay in cells expressing the CB2 receptor. In the [³⁵S]GTP γ S binding assay, agonist activation of the G-protein coupled CB2 receptor stimulates the binding of [³⁵S]GTP γ S to the $G\alpha$ subunit. The concentration-dependent increase in [³⁵S]GTP γ S binding in the presence of **PSB-SB-487** is measured to determine its efficacy and potency (EC_{50}).

Potential Applications in Research and Drug Development

The dual pharmacology of **PSB-SB-487** makes it a valuable research tool for elucidating the distinct and overlapping roles of GPR55 and CB2 in various physiological and disease states. Its potential therapeutic applications are being explored in areas such as:

- **Inflammatory Disorders:** By activating the anti-inflammatory CB2 receptor and blocking the pro-inflammatory GPR55 receptor, **PSB-SB-487** may offer a synergistic approach to treating inflammatory conditions.
- **Neuropathic Pain:** Both GPR55 and CB2 are implicated in the modulation of pain signals.
- **Oncology:** GPR55 has been linked to cancer cell proliferation, making its antagonism a potential therapeutic strategy.

Conclusion

PSB-SB-487 is a unique pharmacological agent with a dual-action mechanism targeting GPR55 and CB2 receptors. Its distinct profile provides a valuable tool for researchers investigating the complex signaling networks involving these receptors. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this compound and similar dual-target ligands.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. **PSB-SB-487** is a research chemical and should be handled by qualified professionals in a laboratory setting.

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References

- 1. medchemexpress.com [medchemexpress.com]
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